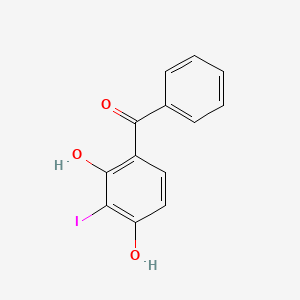
Propionaldehyde, 3,3'-(nonamethylenediimino)di-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom and a hydrogen atom. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride can be synthesized through several methods. One common laboratory preparation involves the oxidation of 1-propanol using a mixture of sulfuric acid and potassium dichromate. The reaction is carried out in a reflux condenser containing water heated at 60°C, which condenses unreacted propanol but allows propionaldehyde to pass. The propionaldehyde vapor is immediately condensed into a suitable receiver .
Industrial Production Methods
Industrial production of propionaldehyde primarily involves the hydroformylation of ethyleneThis method produces propionaldehyde on a large scale .
化学反応の分析
Types of Reactions
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride undergoes various chemical reactions typical of aldehydes, including:
Reduction: It can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic addition reactions with reagents such as alkoxides or amines result in the formation of alcohol or imine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various alkoxides and amines. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include propionic acid, primary alcohols, and various derivatives such as alcohols and imines .
科学的研究の応用
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, fragrances, and flavors.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as an intermediate in the production of plastics, resins, and rubber chemicals.
作用機序
The mechanism of action of propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various biochemical processes and industrial applications .
類似化合物との比較
Similar Compounds
Similar compounds to propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride include:
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Butyraldehyde: A four-carbon aldehyde with the formula CH3(CH2)2CHO.
Uniqueness
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride is unique due to its specific structure and reactivity. Unlike simpler aldehydes, it has a longer carbon chain and additional functional groups, making it more versatile in various chemical reactions and applications .
特性
CAS番号 |
38770-23-9 |
|---|---|
分子式 |
C15H32Cl2N2O2 |
分子量 |
343.3 g/mol |
IUPAC名 |
3-[9-(3-oxopropylamino)nonylamino]propanal;dihydrochloride |
InChI |
InChI=1S/C15H30N2O2.2ClH/c18-14-8-12-16-10-6-4-2-1-3-5-7-11-17-13-9-15-19;;/h14-17H,1-13H2;2*1H |
InChIキー |
KSQMBSYTBHDUIB-UHFFFAOYSA-N |
正規SMILES |
C(CCCCNCCC=O)CCCCNCCC=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)




